Propyl red

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

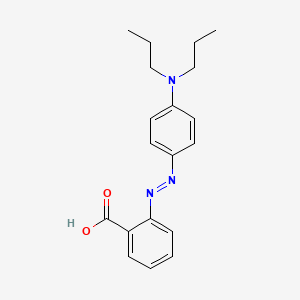

2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDWKDFORMMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062570 | |

| Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2641-01-2 | |

| Record name | 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-dipropylaminophenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792YD7R7PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Red Indicator: A Technical Guide to pH Range and Transition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Propyl Red, a synthetic azo dye utilized as a pH indicator. The document details its chemical properties, pH-dependent transition, and the experimental protocols necessary for its synthesis and characterization, tailored for a scientific audience.

Core Properties and Characteristics

This compound, chemically known as 2-(4-Dipropylaminophenylazo)benzoic acid, is a versatile dye valued for its distinct color change in response to pH variations.[1] It is employed in various analytical and research applications, including colorimetric analysis and biological staining.[1] The indicator is a weak acid that undergoes a reversible structural change, resulting in a visible color transition from red in acidic conditions to yellow in alkaline conditions.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | Chem-Impex |

| Synonyms | 2-(4-Dipropylaminophenylazo)benzoic acid | Chem-Impex, Dawn Scientific |

| CAS Number | 2641-01-2 | Chem-Impex |

| Molecular Formula | C₁₉H₂₃N₃O₂ | Chem-Impex, Dawn Scientific |

| Molecular Weight | 325.41 g/mol | Chem-Impex |

| Appearance | Reddish crystalline powder | Chem-Impex |

| pH Range | 4.6 – 6.6 | Chem-Impex |

| Color Transition | Red (Acidic) to Yellow (Basic) | Chemistry LibreTexts |

| Acid Dissociation Constant (Kₐ) | 3.3 x 10⁻⁶ | Bartleby, Chegg |

| pKₐ | ~5.48 (Calculated from Kₐ) | N/A |

| Solubility | Soluble in organic solvents (e.g., Ethanol) | Dawn Scientific, Chemistry LibreTexts |

pH Transition Mechanism

The color change of this compound is governed by the principles of acid-base equilibrium. As a weak acid, which can be represented as HIn, it dissociates in aqueous solution to form its conjugate base, In⁻.

HIn (Acidic Form, Red) ⇌ H⁺ + In⁻ (Basic Form, Yellow)

According to Le Châtelier's principle, in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, favoring the protonated, red-colored HIn form. Conversely, in a basic solution (low H⁺ concentration), the equilibrium shifts to the right, favoring the deprotonated, yellow-colored In⁻ form. The transition range of pH 4.6-6.6 is where both species exist in significant concentrations, resulting in an intermediate orange color. The pKₐ is the pH at which the concentrations of the acidic and basic forms are equal.

References

Propyl Red: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Propyl red, a synthetic azo dye, is recognized for its utility as a pH indicator and a stain in various biological and chemical applications. A thorough understanding of its solubility characteristics is paramount for its effective application in research, particularly in the formulation of indicator solutions, staining protocols, and in drug development studies where it might be used as a marker. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, alongside detailed experimental protocols for its determination.

Core Concepts: Solubility of this compound

This compound's molecular structure, characterized by a carboxylic acid group and a dipropylamino group attached to an azobenzene backbone, dictates its solubility profile. The presence of the nonpolar aromatic rings and the alkyl chains of the dipropylamino group contributes to its lipophilic nature, while the carboxylic acid group provides a site for ionization, which can enhance aqueous solubility under certain pH conditions.

Generally, this compound exhibits poor solubility in water and good solubility in polar organic solvents.[1][2][3][4] This behavior is consistent with its high octanol-water partition coefficient (log P), which indicates a preference for lipid-like environments over aqueous ones.[1]

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be summarized as follows:

| Solvent System | Qualitative Solubility | Quantitative Data | Reference |

| Water | Insoluble | Calculated log₁₀(Water Solubility) = -5.16 mol/L | |

| Ethanol | Soluble | Data not available | |

| Methanol | Soluble | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | |

| Dimethylformamide (DMF) | Soluble | Data not available | |

| Octanol/Water | High Lipophilicity | log P = 5.427 |

Experimental Protocol: Determination of this compound Solubility

To obtain precise quantitative solubility data for this compound in various solvents, the saturation shake-flask method followed by spectrophotometric or chromatographic analysis is a reliable and widely used approach.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Experimental Workflow Diagram

References

Propyl Red Absorption Spectrum Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl red's utility as a pH indicator stems from its ability to exist in two different forms, each with a distinct absorption spectrum, in response to changes in hydrogen ion concentration.[3] The equilibrium between these forms is characterized by a specific acid dissociation constant (pKa).

Physicochemical Properties and pH-Dependent Behavior

This compound, also known by its IUPAC name 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid, has a molecular weight of 325.40 g/mol .[2][4] It functions as a pH indicator within the range of 4.6 to 6.6. In acidic solutions, it appears red, while in basic solutions, it is yellow. The transition between these two colors is governed by its pKa value, which has been reported to be 5.48.

The color change is a result of a structural rearrangement in the molecule upon protonation or deprotonation, which alters the electronic conjugation and, consequently, the wavelengths of light it absorbs.

Quantitative Spectral Data

Precise molar absorptivity (ε) and maximum absorption wavelength (λmax) values for this compound are not extensively documented in readily accessible scientific literature. However, data for similar azo dye indicators, such as methyl red, can provide an estimate of the expected spectral characteristics.

| Indicator | Form | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| This compound | Acidic (Red) | Not specified | Not specified | pH < 4.6 |

| Basic (Yellow) | Not specified | Not specified | pH > 6.6 | |

| Methyl Red (for comparison) | Acidic (Red) | ~525 | Not specified | pH < 4.8 |

| Basic (Yellow) | ~429 | Not specified | pH > 5.9 |

Note: The data for methyl red is provided as a reference and may not accurately reflect the specific values for this compound. Experimental determination is necessary for precise quantification of this compound's spectral properties.

Experimental Protocol: Determination of this compound's Absorption Spectrum and pKa

This protocol outlines the procedure for determining the absorption spectra of this compound in its acidic and basic forms and for calculating its pKa value using UV-Vis spectrophotometry.

4.1. Materials and Reagents

-

This compound

-

Spectrophotometric grade ethanol or methanol

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Buffer solutions (pH 4, 5, 6, 7)

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

pH meter

4.2. Procedure

4.2.1. Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the this compound in a small amount of ethanol in a 100 mL volumetric flask.

-

Bring the solution to volume with deionized water. This will be your stock solution.

4.2.2. Determination of λmax for Acidic and Basic Forms

-

Acidic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and dilute to the mark with deionized water.

-

Basic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and dilute to the mark with deionized water.

-

Using the spectrophotometer, scan the absorbance of the acidic solution from 350 nm to 700 nm to determine the λmax for the red form.

-

Similarly, scan the absorbance of the basic solution over the same wavelength range to determine the λmax for the yellow form.

4.2.3. Preparation of Solutions at Various pH Values

-

Pipette 1 mL of the stock solution into a series of 10 mL volumetric flasks.

-

Add a specific volume of the appropriate buffer solution (pH 4, 5, 6, 7) to each flask to ensure the final pH is within the transition range of this compound.

-

Dilute each solution to the mark with deionized water.

-

Measure the pH of each prepared solution using a calibrated pH meter.

4.2.4. Spectrophotometric Measurements

-

Set the spectrophotometer to the λmax determined for the acidic form.

-

Measure the absorbance of each of the buffered solutions.

-

Repeat the measurements at the λmax determined for the basic form.

4.3. Data Analysis

The pKa of this compound can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

pKa = pH - log([In⁻]/[HIn])

Where:

-

[In⁻] is the concentration of the basic form (yellow)

-

[HIn] is the concentration of the acidic form (red)

The ratio [In⁻]/[HIn] can be calculated from the absorbance measurements.

Visualizations

5.1. pH-Dependent Equilibrium of this compound

The following diagram illustrates the equilibrium between the acidic (HIn) and basic (In⁻) forms of this compound, which is the fundamental principle behind its function as a pH indicator.

Caption: Equilibrium of this compound pH indicator.

5.2. Experimental Workflow for pKa Determination

This diagram outlines the key steps in the experimental procedure for determining the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

References

Propyl Red: A Technical Guide to its Discovery, Synthesis, and Application as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl Red, systematically known as 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid, is a synthetic azo dye that has found utility as a pH indicator.[1][2] Its distinct color change from red in acidic solutions to yellow in basic solutions within a pH range of 4.6 to 6.6 makes it a valuable tool in various chemical and analytical applications.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and experimental protocols related to this compound, tailored for a scientific audience.

Discovery and History

The precise historical details regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available literature. It belongs to the broad class of azo dyes, which were first discovered in the mid-19th century. The synthesis of such dyes typically involves a diazotization reaction followed by an azo coupling, a method established in the 1860s. While the specific timeline for this compound's emergence is unclear, its development is rooted in the rich history of synthetic dye chemistry that flourished in the late 19th and early 20th centuries. A 1940 spectrophotometric study of various neutralization indicators noted that solutions of this compound faded rapidly, suggesting it was known and in use by that time.[3]

Chemical and Physical Properties

This compound is a reddish crystalline powder with a melting point of 173-175 °C.[1] Its chemical structure features a dipropylamino group, an azo bridge, and a benzoic acid moiety, which are responsible for its chromophoric and indicator properties.

Data Presentation: Key Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |

| Synonyms | 2-(4-Dipropylaminophenylazo)benzoic acid, 4-(2-Carboxyphenylazo)-N,N-dipropylaniline | |

| CAS Number | 2641-01-2 | |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.41 g/mol | |

| Melting Point | 173 - 175 °C | |

| Appearance | Reddish crystalline powder | |

| pH Indicator Range | 4.6 - 6.6 | |

| Color in Acid | Red | |

| Color in Base | Yellow | |

| pKa | ~5.5 (estimated) |

Mechanism of Action as a pH Indicator

The color change of this compound is a result of a change in its molecular structure with varying pH. This phenomenon is based on the principles of acid-base equilibrium and the effect of protonation on the molecule's extended conjugated system.

In acidic conditions (pH < 4.6), the molecule exists predominantly in its protonated form. The addition of a proton, likely to one of the nitrogen atoms in the azo group, alters the electronic structure and the conjugation of the pi-electron system. This protonated form absorbs light in the blue-green region of the visible spectrum, resulting in the observed red color.

As the pH increases and the solution becomes more basic (pH > 6.6), the molecule deprotonates. This deprotonation leads to a shift in the electronic arrangement and a change in the extent of the conjugated system. The deprotonated form absorbs light in the violet-blue region of the spectrum, causing the solution to appear yellow. The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms is responsible for the gradual color change over the indicator's pH range.

Signaling Pathway of this compound's Color Change

Caption: Equilibrium between the acidic and basic forms of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid) is achieved through a two-step process characteristic of azo dye production: diazotization of anthranilic acid followed by azo coupling with N,N-dipropylaniline.

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

N,N-Dipropylaniline

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

Step 1: Diazotization of Anthranilic Acid

-

In a beaker, dissolve a specific molar amount of anthranilic acid in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. The slow addition is crucial to prevent the decomposition of the diazonium salt.

-

Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure the completion of the diazotization reaction, forming the diazonium salt of anthranilic acid.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N,N-dipropylaniline in ethanol.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the N,N-dipropylaniline solution with vigorous stirring. The coupling reaction is typically rapid.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH and promote the precipitation of the azo dye.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts.

-

Recrystallize the product from an appropriate solvent, such as ethanol, to obtain purified this compound crystals.

-

Dry the purified crystals in a desiccator.

Experimental Workflow for this compound Synthesis

Caption: A flowchart illustrating the synthesis of this compound.

Preparation of this compound Indicator Solution

A standard protocol for preparing a 0.1% (w/v) indicator solution is as follows:

Materials:

-

This compound powder

-

Ethanol (95%)

-

Distilled or deionized water

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 60 mL of 95% ethanol in a 100 mL volumetric flask.

-

Once the solid is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and mix the solution thoroughly by inversion.

-

Store the indicator solution in a labeled, tightly sealed bottle, protected from light.

Use of this compound in Acid-Base Titration

Procedure:

-

Add 2-3 drops of the prepared this compound indicator solution to the analyte solution before starting the titration.

-

Titrate with the standard solution, observing the color of the analyte solution.

-

The endpoint of the titration is reached when the color of the solution changes from red to yellow. The first appearance of a persistent orange-yellow color should be taken as the endpoint.

Applications

This compound is primarily used as a pH indicator in acid-base titrations where the endpoint is expected to be in the pH range of 4.6 to 6.6. This makes it suitable for titrations of strong acids with weak bases. Additionally, due to its distinct color change, it can be employed in various colorimetric analyses.

Conclusion

This compound, a synthetic azo dye, serves as a useful pH indicator for a specific acidic range. Its synthesis follows the well-established principles of diazotization and azo coupling. Understanding its chemical properties, mechanism of action, and proper experimental protocols is essential for its effective application in research and analytical settings. While the historical details of its discovery are not as well-documented as some other indicators, its continued availability and use underscore its utility in the field of chemistry.

References

Propyl Red (CAS Number 2641-01-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl Red, with the CAS number 2641-01-2, is a synthetic azo dye recognized for its utility as a pH indicator and a versatile stain in various scientific disciplines. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and comprehensive experimental procedures for its primary applications. The information is curated to support researchers, scientists, and professionals in drug development in leveraging the full potential of this compound in their work. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.

Introduction

This compound, systematically named 2-(4-Dipropylaminophenylazo)benzoic acid, is an organic compound characterized by an azo group (-N=N-) linking a substituted benzoic acid and a dipropylaniline ring.[1][2] This molecular structure is responsible for its distinct colorimetric properties, which are highly sensitive to changes in pH.[3] Primarily known as an acid-base indicator, this compound exhibits a distinct color transition from red in acidic solutions to yellow in basic solutions over a pH range of approximately 4.6 to 6.6.[3]

Beyond its function as a pH indicator, this compound finds applications in microbiology as a biological stain for visualizing cellular structures, in analytical chemistry as a tracking dye in chromatography, and in environmental monitoring.[1] Its solubility in organic solvents further enhances its versatility in various laboratory settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2641-01-2 | |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.41 g/mol | |

| IUPAC Name | 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |

| Synonyms | 2-(4-Dipropylaminophenylazo)benzoic acid, 4-(2-Carboxyphenylazo)-N,N-dipropylaniline | |

| Appearance | Reddish crystalline powder |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 173 - 175 °C | |

| pKa | 5.48 (at 25°C) | |

| pH Transition Range | 4.6 - 6.6 | |

| Color in Acid | Red | |

| Color in Base | Yellow | |

| Solubility | Insoluble in water; Soluble in ethanol and methanol | |

| Log P (Octanol/Water) | 5.427 (Calculated) | |

| UV Cutoff (Propanol) | 210 nm |

Note: Some physical properties are calculated estimates and should be used as a reference.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Analogous Method)

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

N,N-dipropylaniline

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Anthranilic Acid:

-

Dissolve a molar equivalent of anthranilic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the anthranilic acid solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-dipropylaniline (1 molar equivalent) in ethanol.

-

Slowly add the cold diazonium salt solution to the N,N-dipropylaniline solution with vigorous stirring. Keep the reaction mixture cool in an ice bath.

-

After the addition is complete, continue stirring for 30-60 minutes.

-

-

Precipitation and Isolation:

-

Slowly add a saturated solution of sodium acetate to the reaction mixture to raise the pH and facilitate the precipitation of the azo dye.

-

Allow the mixture to stand in the cold to ensure complete precipitation.

-

Collect the crude this compound precipitate by vacuum filtration and wash it with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain purified this compound.

-

Dry the purified crystals in a desiccator.

-

Experimental Protocols for Key Applications

Preparation of this compound Indicator Solution

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure for a 0.1% (w/v) Indicator Solution:

-

Weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 60 mL of 95% ethanol to the flask.

-

Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.

-

Once dissolved, add distilled water to bring the final volume to 100 mL.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a tightly sealed, light-resistant bottle.

Acid-Base Titration

This protocol outlines the use of this compound as an indicator for the titration of a weak acid with a strong base.

Materials:

-

Analyte (weak acid of unknown concentration)

-

Titrant (standardized strong base, e.g., 0.1 M NaOH)

-

This compound indicator solution (0.1%)

-

Buret, stand, and clamp

-

Erlenmeyer flask

-

Pipette and pipette bulb

-

White tile or paper

Procedure:

-

Preparation:

-

Rinse the buret with a small amount of the titrant (NaOH solution) and then fill it, ensuring no air bubbles are in the tip. Record the initial buret reading.

-

Pipette a known volume (e.g., 25.00 mL) of the weak acid analyte into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn red.

-

-

Titration:

-

Place the Erlenmeyer flask on a white tile under the buret to easily observe the color change.

-

Slowly add the NaOH titrant from the buret to the flask while constantly swirling the flask.

-

As the endpoint is approached, the yellow color will start to persist for longer where the titrant is added. At this point, add the titrant drop by drop.

-

The endpoint is reached when the solution undergoes a distinct and permanent color change from red to yellow.

-

Record the final buret reading.

-

-

Calculation:

-

Calculate the volume of titrant used.

-

Use the molarity and volume of the titrant to determine the moles of the base used.

-

From the stoichiometry of the acid-base reaction, calculate the moles of the acid in the analyte.

-

Calculate the concentration of the acid.

-

Biological Staining (General Protocol for Microbiology)

This compound can be used as a vital stain in microbiology to visualize cellular structures. The following is a general protocol that can be adapted for specific microorganisms.

Materials:

-

Microorganism culture (e.g., bacterial or yeast suspension)

-

This compound staining solution (e.g., 0.1% in ethanol, diluted in buffer)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Microscope slides and coverslips

-

Fixative (e.g., 4% paraformaldehyde or methanol), optional

-

Microscope

Procedure:

-

Sample Preparation:

-

Prepare a smear of the microorganism on a clean microscope slide and air dry.

-

Optionally, fix the cells to the slide by passing it through a flame (heat fixation for bacteria) or by treating with a chemical fixative for a specified time, followed by washing.

-

-

Staining:

-

Cover the smear with the this compound staining solution.

-

Incubate for a specified time (e.g., 1-5 minutes). The optimal time may need to be determined empirically.

-

Gently rinse the slide with PBS or distilled water to remove excess stain.

-

-

Visualization:

-

Allow the slide to air dry.

-

Place a coverslip over the stained smear. A mounting medium can be used for long-term storage.

-

Observe the stained cells under a light microscope. Cellular structures should be visible with color contrast.

-

Mechanism of Action as a pH Indicator

This compound, like other pH indicators, is a weak acid where the acidic form (HIn) and its conjugate base form (In⁻) have different colors. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

According to Le Châtelier's principle, in an acidic solution (high concentration of H⁺), the equilibrium shifts to the left, favoring the protonated, red form (HIn). In a basic solution (low concentration of H⁺), the equilibrium shifts to the right, favoring the deprotonated, yellow form (In⁻). The visible color change occurs over the pH range where both species are present in significant concentrations, which for this compound is approximately pH 4.6 to 6.6.

Safety and Handling

This compound should be handled with standard laboratory precautions. It may cause skin and eye irritation. Inhalation of the dust should be avoided. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. The safety data sheet (SDS) should be consulted for comprehensive safety information.

Conclusion

This compound is a valuable chemical compound with well-established applications as a pH indicator and a biological stain. Its distinct color change, solubility in common organic solvents, and stability make it a reliable tool for researchers in various fields. This guide has provided a detailed overview of its properties and practical experimental protocols to facilitate its effective use in the laboratory.

References

Theoretical Principles of Azo Dyes: An In-depth Technical Guide on Propyl Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles of azo dyes, with a specific focus on Propyl red. It covers the fundamental chemistry, synthesis, structure-property relationships, and analytical applications of this important class of compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, materials science, and drug development.

Introduction to Azo Dyes

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings.[1] This azo linkage creates an extended conjugated system, which is responsible for the vibrant colors exhibited by these compounds. The color of an azo dye is determined by the nature of the aromatic rings and the substituents they carry, which can be modified to produce a wide spectrum of hues.[1] Azo dyes are the most widely used class of dyes in various industries, including textiles, printing, and food, as well as in scientific research as pH indicators and biological stains.[2][3]

This compound, a member of the azo dye family, serves as an excellent case study for understanding the theoretical principles that govern the properties and applications of these molecules. Its function as a pH indicator is a direct consequence of the principles of acid-base chemistry and the effect of molecular structure on light absorption.

Core Principles of this compound

Molecular Structure and Properties

This compound, systematically named 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid, possesses the chemical formula C₁₉H₂₃N₃O₂.[4] The molecule consists of three main components: a benzoic acid moiety, a central azo bridge, and an N,N-dipropylaniline group. The N,N-dipropylamino group acts as a strong electron-donating group (auxochrome), while the azo group and the aromatic rings form the chromophore, the light-absorbing part of the molecule.

The presence of the carboxylic acid group confers weak acidic properties to this compound, allowing it to act as a pH indicator. The color change observed with varying pH is due to the protonation and deprotonation of the molecule, which alters the electronic structure and, consequently, its absorption spectrum.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |

| CAS Number | 2641-01-2 | |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.41 g/mol | |

| Melting Point | 173 - 175 °C | |

| Appearance | Reddish crystalline powder | |

| pKa | 5.48 (at 25°C) | |

| pH Indicator Range | 4.6 (Red) - 6.6 (Yellow) | |

| logP (Octanol/Water) | 5.427 (Calculated) | |

| Water Solubility (logS) | -5.16 (Calculated) |

Experimental Protocols

Synthesis of this compound

Step 1: Diazotization of Anthranilic Acid

-

Dissolve a specific molar equivalent of anthranilic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (a slight molar excess) in water, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Any excess nitrous acid can be destroyed by the addition of a small amount of urea.

Step 2: Azo Coupling with N,N-Dipropylaniline

-

In a separate flask, dissolve an equimolar amount of N,N-dipropylaniline in a suitable solvent, such as ethanol or glacial acetic acid.

-

Cool the N,N-dipropylaniline solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-dipropylaniline solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the completion of the coupling reaction.

-

The crude this compound will precipitate out of the solution.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals in a desiccator or a low-temperature oven.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point Determination: To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N=N stretch, and the C-N stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

UV-Vis Spectroscopy: To determine the absorption maxima (λmax) in its acidic and basic forms and to determine its pKa and molar absorptivity.

Experimental Determination of pKa and Molar Absorptivity

The acid dissociation constant (pKa) and molar absorptivity of this compound can be determined spectrophotometrically.

Materials:

-

This compound stock solution of known concentration.

-

A series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., pH 3 to 8).

-

Hydrochloric acid solution (e.g., 0.1 M) to prepare the fully protonated (acidic) form.

-

Sodium hydroxide solution (e.g., 0.1 M) to prepare the fully deprotonated (basic) form.

-

Spectrophotometer.

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of this compound in a highly acidic medium (e.g., pH 1) to obtain the fully protonated form (HIn).

-

Prepare a solution of this compound in a highly basic medium (e.g., pH 9) to obtain the fully deprotonated form (In⁻).

-

Prepare a series of solutions of this compound in the buffer solutions of varying pH.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum of the acidic solution to determine the wavelength of maximum absorbance for the HIn form (λmax,HIn).

-

Record the UV-Vis absorption spectrum of the basic solution to determine the wavelength of maximum absorbance for the In⁻ form (λmax,In⁻).

-

Measure the absorbance of all the prepared solutions (acidic, basic, and buffered) at both λmax,HIn and λmax,In⁻.

-

-

Calculation of Molar Absorptivity:

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity of the HIn form (εHIn) at both wavelengths using the absorbance of the acidic solution and the known concentration of this compound.

-

Similarly, calculate the molar absorptivity of the In⁻ form (εIn⁻) at both wavelengths using the absorbance of the basic solution.

-

-

Calculation of pKa:

-

For each buffered solution, the following equation, derived from the Henderson-Hasselbalch equation, can be used: pKa = pH + log [\frac{A - A_{In^-}}{A_{HIn} - A}] where A is the absorbance of the buffered solution at one of the λmax values, and A(HIn) and A(In⁻) are the absorbances of the fully acidic and basic forms at the same wavelength, respectively.

-

Alternatively, a plot of pH versus log [\frac{[In^-]}{[HIn]}] can be constructed, where the pKa is the pH at which the ratio is 1 (log of the ratio is 0). The ratio of the concentrations can be determined from the absorbance measurements.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

pH Indicator Mechanism

The color change of this compound is based on an acid-base equilibrium. In acidic solutions, the molecule exists predominantly in its protonated form (HIn), which is red. In basic solutions, it deprotonates to form the conjugate base (In⁻), which is yellow.

Caption: Acid-base equilibrium of this compound as a pH indicator.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in the experimental determination of the pKa of this compound using spectrophotometry.

Caption: Experimental workflow for the spectrophotometric determination of the pKa of this compound.

Conclusion

This compound serves as a quintessential example of an azo dye, demonstrating the fundamental principles of color chemistry and acid-base equilibria. Its synthesis, though requiring careful control of reaction conditions, is based on the well-established diazotization and azo coupling reactions. The structure of this compound, with its electron-donating and withdrawing groups connected by a conjugated system, is directly responsible for its chromophoric and halochromic (pH-sensitive) properties. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this compound, enabling researchers to further explore its properties and potential applications. This in-depth understanding of the theoretical and practical aspects of this compound is valuable for the development of new dyes, sensors, and other advanced materials.

References

Methodological & Application

Propyl red indicator solution preparation protocol

AN-ID-2641-01

Abstract

This document provides a comprehensive protocol for the preparation of a propyl red indicator solution for use in research and clinical laboratory settings. This compound is an azo dye used as a pH indicator with a transition range that is ideal for various analytical applications.[1][2] This guide includes detailed chemical and physical properties, a step-by-step preparation protocol, and key applications to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the IUPAC name 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid, is a synthetic azo dye.[3] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and methanol.[4][5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2641-01-2 | |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.4 g/mol | |

| Appearance | Yellow-orange to reddish crystalline powder | |

| Melting Point | 173 - 175 °C | |

| pKa (at 25°C) | 5.48 | |

| pH Indicator Range | 4.6 - 6.6 | |

| Color Transition | Red (acidic) to Yellow (basic) | |

| Solubility | Insoluble in water; Soluble in ethanol, methanol |

Applications

This compound is a versatile compound with several key applications in scientific research and industry:

-

Colorimetric Analysis: It is frequently used as a pH indicator in acid-base titrations and for determining the acidity or alkalinity of solutions due to its clear visual color change.

-

Biological Staining: In microbiology, this compound serves as a vital stain for visualizing cellular structures, which aids in the identification and classification of microorganisms.

-

Environmental Monitoring: The indicator can be used in environmental studies to assess water quality by detecting pollutants.

-

Industrial Dyeing: Within the textile industry, it is employed as a dye, providing vibrant and fade-resistant colors.

Experimental Protocol: Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol details the steps for preparing 100 mL of a 0.1% (w/v) this compound indicator solution.

3.1. Materials and Equipment

-

This compound powder (CAS 2641-01-2)

-

95% Ethanol (Reagent Grade)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Glass funnel

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with deionized water

3.2. Procedure

-

Weighing the Solute: Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Initial Dissolution: Place a clean glass funnel into the neck of a 100 mL volumetric flask. Carefully transfer the weighed this compound powder into the flask.

-

Adding the Solvent: Add approximately 70 mL of 95% ethanol to the volumetric flask.

-

Dissolving the Solute: Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used for more efficient mixing. Ensure the powder is completely dissolved before proceeding.

-

Diluting to Volume: Once the this compound is fully dissolved, carefully add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization: Cap the volumetric flask securely and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogeneous.

-

Storage: Transfer the prepared indicator solution to a properly labeled, sealed, and light-protected container. Store at room temperature.

Visualizations

Diagram 1: this compound pH Transition

The following diagram illustrates the color change of the this compound indicator in response to a change in the pH of the solution. The indicator is red in acidic conditions (pH < 4.6), transitions through orange in its effective range, and becomes yellow in basic conditions (pH > 6.6).

Caption: Logical flow of this compound color change with increasing pH.

References

Application Notes and Protocols: Propyl Red as an Acid-Base Indicator for the Titration of Weak Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-base titrations are a fundamental analytical technique utilized across various scientific disciplines, including pharmaceutical and drug development, for the quantitative analysis of acidic or basic substances. The selection of an appropriate indicator is paramount for the accurate determination of the titration's endpoint. This document provides detailed application notes and protocols on the use of Propyl Red as a pH indicator, with a specific focus on its application and limitations in the titration of weak acids.

This compound is a chemical indicator that exhibits a distinct color change over a specific pH range.[1] Understanding its properties is crucial for its effective application. While traditionally, indicators with a transition range in the basic pH region are chosen for weak acid-strong base titrations, this note explores the specific contexts in which this compound might be considered and highlights the necessary precautions.

Principles of Weak Acid Titration and Indicator Selection

The titration of a weak acid with a strong base is characterized by an equivalence point that occurs at a pH greater than 7. This is due to the hydrolysis of the conjugate base of the weak acid, which produces hydroxide ions. The ideal indicator for such a titration should have a pH transition range that brackets the pH at the equivalence point to ensure an accurate determination of the endpoint.

For instance, the titration of acetic acid (a weak acid) with sodium hydroxide (a strong base) results in an equivalence point pH of approximately 8.72. Therefore, an indicator like phenolphthalein, with a pH range of 8.2-10.0, is a suitable choice.

Properties of this compound

This compound is an azo dye that functions as a pH indicator. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(4-Dipropylaminophenylazo)benzoic acid | [1] |

| pH Transition Range | 4.6 - 6.6 | [1] |

| Color in Acidic Medium | Red | |

| Color in Basic Medium | Yellow | |

| pKa | ~5.5 |

The transition range of this compound from pH 4.6 to 6.6 indicates that its color change is completed in a moderately acidic to neutral environment.

Application of this compound in Weak Acid Titrations

Given that the equivalence point for most weak acid-strong base titrations lies in the basic region (pH > 7), this compound, with its transition range ending at pH 6.6, is generally not a suitable indicator for this type of titration . The color change of this compound would occur before the actual equivalence point is reached, leading to an underestimation of the analyte concentration.

However, there are specific, albeit less common, scenarios where this compound could be considered:

-

Titration of a relatively strong "weak acid": For a weak acid with a higher acid dissociation constant (Ka), the pH at the equivalence point will be closer to 7. In such borderline cases, the suitability of this compound would need to be carefully evaluated, preferably in conjunction with a pH meter to verify the endpoint.

-

Titration of a weak base with a strong acid: The equivalence point for this type of titration occurs in the acidic pH range. This compound's transition range makes it a more suitable candidate for titrations of weak bases where the equivalence point falls between pH 4.6 and 6.6.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% in Ethanol)

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask.

-

Swirl the flask gently to dissolve the powder completely.

-

Once dissolved, add ethanol to the flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a tightly sealed, labeled bottle, protected from light.

Protocol for Acid-Base Titration of a Weak Acid with a Strong Base (Illustrative Example with Limitations)

This protocol is provided for illustrative purposes to demonstrate the procedure. As previously noted, this compound is generally not recommended for this application.

Materials:

-

Unknown concentration of a weak acid solution (e.g., Acetic Acid)

-

Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide)

-

This compound indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Beaker

-

Funnel

-

Retort stand and burette clamp

Procedure:

-

Rinse the burette with a small amount of the standardized sodium hydroxide solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Pipette 25 mL of the weak acid solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn red.

-

Place the Erlenmeyer flask under the burette on a white tile to easily observe the color change.

-

Slowly add the sodium hydroxide solution from the burette to the Erlenmeyer flask while constantly swirling the flask.

-

Continue the addition of the titrant. The endpoint is reached when the solution undergoes a distinct and permanent color change from red to yellow.

-

Record the final burette reading. The difference between the final and initial readings gives the volume of titrant used.

-

Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

Data Presentation

Table 1: Properties of this compound and Other Common Indicators

| Indicator | pH Range | pKa | Color Change (Acid to Base) | Suitable for Weak Acid - Strong Base Titration? |

| This compound | 4.6 - 6.6 | ~5.5 | Red to Yellow | No (Generally) |

| Methyl Orange | 3.1 - 4.4 | 3.7 | Red to Yellow | No |

| Bromothymol Blue | 6.0 - 7.6 | 7.1 | Yellow to Blue | Borderline/For some weak acids |

| Phenolphthalein | 8.2 - 10.0 | 9.7 | Colorless to Pink | Yes |

| Thymol Blue | 8.0 - 9.6 (basic range) | 8.9 | Yellow to Blue | Yes |

Visualizations

Caption: Workflow for the acid-base titration of a weak acid using this compound indicator.

Caption: Logical diagram for selecting a suitable indicator for weak acid-strong base titration.

Conclusion and Recommendations

This compound is a useful pH indicator with a clear color transition in the acidic to near-neutral pH range. However, for the titration of most weak acids with strong bases, its application is limited due to its transition range occurring before the equivalence point. This leads to inaccurate quantitative results.

For researchers, scientists, and drug development professionals requiring precise quantification of weak acids, it is strongly recommended to use an indicator whose pH transition range aligns with the calculated or empirically determined equivalence point of the titration. Phenolphthalein and Thymol Blue are generally more appropriate choices for such applications. The use of a calibrated pH meter is the most accurate method for determining the equivalence point in any acid-base titration.

References

Application Note: Bacterial Identification Using the Methyl Red Test

Introduction

Accurate and rapid differentiation of bacterial species is critical in research, clinical diagnostics, and drug development. Biochemical tests remain a cornerstone of microbial identification. This document provides a detailed protocol for the Methyl Red (MR) test, a classic biochemical assay used to differentiate bacteria based on their glucose fermentation pathways. It is important to note that the term "Propyl Red" is not standard in microbiological literature; it is highly probable that the intended assay is the "Methyl Red" test, which is a standard procedure for bacterial identification, particularly within the Enterobacteriaceae family. This application note will, therefore, focus on the well-established Methyl Red test protocol.

The Methyl Red (MR) test is designed to identify bacteria that perform mixed-acid fermentation of glucose.[1][2] In this pathway, bacteria ferment glucose into a variety of stable acidic end products, including lactic, acetic, and formic acid.[1][3] The accumulation of these acids significantly lowers the pH of the culture medium to 4.4 or below.[1] The addition of the pH indicator, methyl red, results in a distinct red color at this acidic pH, indicating a positive test. Conversely, organisms that produce less stable or neutral end products will not lower the pH to the same extent, resulting in a yellow or orange color upon addition of the indicator, which constitutes a negative test.

This test is often performed in conjunction with the Voges-Proskauer (VP) test, as they assess two different branches of glucose metabolism. Together, they form part of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which are instrumental in differentiating enteric bacteria.

Principle of the Methyl Red Test

The Methyl Red (MR) test is a biochemical assay that determines the ability of an organism to produce and maintain stable acid end products from glucose fermentation. All members of the Enterobacteriaceae family initially ferment glucose to pyruvic acid. Some bacteria, through a mixed-acid fermentation pathway, further metabolize pyruvic acid into a mixture of stable acids. This significant production of acid overcomes the phosphate buffer in the growth medium, leading to a sustained low pH.

The MR test uses a specialized medium, MR-VP broth, which contains glucose as the fermentable carbohydrate, peptone as a source of nitrogen, and dipotassium phosphate as a buffer. After incubation, the pH indicator methyl red is added. Methyl red is red at a pH of 4.4 or below and yellow at a pH above 6.2. An intermediate orange color may be observed between these pH values. A positive MR test, indicated by a red color, signifies the presence of sufficient stable acids to maintain a pH of 4.4 or lower. A negative result, indicated by a yellow color, suggests that the organism does not produce stable acids through mixed-acid fermentation.

Experimental Protocol

This protocol outlines the necessary steps for performing the Methyl Red test for bacterial identification.

Materials:

-

MR-VP Broth:

-

Buffered peptone: 7.0 g/L

-

Dextrose (Glucose): 5.0 g/L

-

Dipotassium phosphate: 5.0 g/L

-

Final pH: 6.9 ± 0.2

-

-

Methyl Red Reagent:

-

Methyl Red: 0.1 g

-

Ethanol (95%): 300 mL

-

Distilled water: 200 mL

-

-

Sterile test tubes

-

Inoculating loop or needle

-

Bacterial culture (18-24 hour pure culture)

-

Incubator (35-37°C)

-

Positive control: Escherichia coli

-

Negative control: Enterobacter aerogenes

Procedure:

-

Media Preparation: Prepare MR-VP broth according to the manufacturer's instructions. Dispense 5 mL aliquots into test tubes and sterilize by autoclaving.

-

Inoculation: Aseptically inoculate the MR-VP broth with a pure culture of the test organism. An inoculating loop or needle can be used.

-

Incubation: Incubate the inoculated tubes at 35-37°C for a minimum of 48 hours. Some protocols recommend incubation for up to 5 days for certain organisms.

-

Aliquot Preparation: After incubation, aseptically transfer approximately 1 mL of the broth to a clean, sterile test tube. The remaining broth can be used for the Voges-Proskauer (VP) test if desired.

-

Addition of Indicator: Add 2-3 drops of the Methyl Red reagent to the 1 mL aliquot.

-

Observation: Observe for an immediate color change on the surface of the medium.

Interpretation of Results:

-

Positive Result: A distinct and stable bright red color develops immediately upon the addition of the methyl red reagent. This indicates that the organism has produced a large amount of stable acid from glucose fermentation, lowering the pH to 4.4 or below.

-

Negative Result: The broth remains yellow, which is the original color of the reagent in a neutral or alkaline medium. This signifies that the organism does not produce stable acids via the mixed-acid pathway.

-

Weakly Positive/Equivocal Result: An orange or red-orange color may develop. In such cases, it is recommended to re-incubate the remaining broth for an additional 24-48 hours and repeat the test.

Data Presentation

The following table summarizes the expected Methyl Red test results for several common bacterial species.

| Bacterial Species | Gram Stain | Expected MR Test Result |

| Escherichia coli | Gram-neg | Positive (Red) |

| Klebsiella pneumoniae | Gram-neg | Negative (Yellow) |

| Enterobacter aerogenes | Gram-neg | Negative (Yellow) |

| Proteus vulgaris | Gram-neg | Positive (Red) |

| Salmonella enterica | Gram-neg | Positive (Red) |

| Shigella sonnei | Gram-neg | Positive (Red) |

| Yersinia enterocolitica | Gram-neg | Positive (Red) |

| Serratia marcescens | Gram-neg | Negative (Yellow) |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Methyl Red testing protocol.

Caption: Workflow for the Methyl Red test.

Signaling Pathway Diagram

The following diagram illustrates the biochemical pathway leading to a positive Methyl Red test result.

Caption: Mixed-acid fermentation pathway.

References

Application of Propyl Red in Microbiological Culture Media: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Propyl Red, a pH indicator with a distinct color transition, holds potential for specialized applications in microbiological culture media. These application notes provide detailed protocols and technical data for researchers, scientists, and drug development professionals interested in utilizing this compound for microbial differentiation and analysis.

Introduction

This compound is a synthetic azo dye that functions as a pH indicator, exhibiting a color change from red at pH 4.6 to yellow at pH 6.6. While less common in routine microbiology than indicators like Phenol Red or Methyl Red, its specific pH range makes it a valuable tool for differentiating microbial species based on their acid production from carbohydrate fermentation. Its application can be particularly useful in creating differential media to visualize metabolic pathways that result in a pH drop within this specific range. This compound can also be employed as a vital stain for visualizing cellular structures in certain microorganisms.

Principle of Action

In a culture medium containing a fermentable carbohydrate and this compound, microorganisms that produce acidic byproducts will lower the pH of the medium. As the pH drops below 6.6 and approaches 4.6, the this compound indicator will transition from yellow to red. This color change provides a clear visual indication of acid production, allowing for the differentiation of fermenting from non-fermenting organisms.

Quantitative Data

The following table summarizes the key quantitative properties of this compound for its application as a pH indicator in microbiological culture media.

| Property | Value | Reference |

| pH Range | 4.6 - 6.6 | |

| Color in Acidic Conditions (pH < 4.6) | Red | |

| Color in Alkaline Conditions (pH > 6.6) | Yellow | |

| pKa | Not explicitly found in search results | |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.41 g/mol |

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol details the preparation of a stock solution of this compound suitable for addition to microbiological culture media.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled water

-

Sterile container

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 50 mL of 95% ethanol.

-

Add 50 mL of distilled water to the solution.

-

Mix thoroughly until the this compound is completely dissolved.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the sterile solution in a labeled, light-protected container at 4°C.

Protocol 2: Preparation of this compound Carbohydrate Fermentation Broth

This protocol describes the preparation of a differential broth medium to test for carbohydrate fermentation by microorganisms.

Materials:

-

Basal broth medium (e.g., Peptone water, Nutrient Broth)

-

Specific carbohydrate (e.g., glucose, lactose, sucrose) at a final concentration of 1%

-

This compound indicator solution (from Protocol 1)

-

Test tubes

-

Durham tubes (optional, for gas detection)

-

Autoclave

Procedure:

-

Prepare the desired basal broth medium according to the manufacturer's instructions.

-

Add the specific carbohydrate to the broth to achieve a final concentration of 1% (w/v).

-

Add the this compound indicator solution to the broth to a final concentration of 0.002% (v/v).

-

Dispense 5 mL of the medium into test tubes.

-

If testing for gas production, insert an inverted Durham tube into each test tube.

-

Sterilize the media by autoclaving at 121°C for 15 minutes.

-

Allow the media to cool to room temperature before use.

Protocol 3: Inoculation and Incubation

This protocol outlines the procedure for inoculating the prepared media and observing the results.

Materials:

-

Prepared this compound Carbohydrate Fermentation Broth tubes

-

Pure culture of the microorganism to be tested

-

Sterile inoculating loop or needle

-

Incubator

Procedure:

-

Using aseptic technique, inoculate a tube of this compound Carbohydrate Fermentation Broth with a small amount of the pure culture.

-

Incubate the inoculated tube at the optimal temperature for the microorganism (typically 35-37°C) for 18-24 hours. Some organisms may require longer incubation periods.

-

Observe the tubes for a color change and, if applicable, for the presence of a gas bubble in the Durham tube.

Interpretation of Results:

-

Positive for Acid Production: The medium changes color from yellow to red.

-

Negative for Acid Production: The medium remains yellow.

-

Positive for Gas Production: A bubble is present in the Durham tube.

-

Negative for Gas Production: No bubble is present in the Durham tube.

Diagrams

Below are diagrams illustrating the logical workflow and the underlying principle of the this compound fermentation test.

Caption: Experimental workflow for the this compound fermentation test.

Caption: Principle of this compound as a pH indicator in fermentation media.

Conclusion

This compound serves as a specialized pH indicator for microbiological applications, particularly in the differentiation of bacteria based on their ability to produce acid from carbohydrates. The provided protocols offer a foundation for researchers to incorporate this compound into their experimental designs. Further research may uncover more specific applications and advantages of this compound in comparison to other commonly used pH indicators in microbiology.

Propyl Red: Application and Protocols for Cellular Visualization

Introduction

Propyl red is a synthetic azo dye recognized for its utility as a pH indicator and as a biological stain, particularly in the field of microbiology.[1][2] Its chemical structure, 2-[4-(Dipropylamino)phenylazo]benzoic acid, imparts a reddish-orange hue, making it a valuable tool for the visualization of cellular structures.[1] This document provides an overview of the known applications of this compound in cellular staining and outlines generalized protocols for its use. It is important to note that while this compound is cited for its role in microbiology, detailed, standardized protocols for specific cellular components are not extensively documented in readily available scientific literature. The information presented herein is based on general principles of biological staining and the known properties of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cellular staining. These properties influence the dye's solubility, stability, and interaction with cellular components.

| Property | Value | Reference |

| Synonyms | 2-[4-(Dipropylamino)phenylazo]benzoic acid, 4-(Dipropylamino)azobenzene-2′-carboxylic acid | [1] |

| CAS Number | 2641-01-2 | [2] |

| Molecular Formula | C₁₉H₂₃N₃O₂ | |

| Molecular Weight | 325.4 g/mol | |

| Appearance | Reddish-orange crystalline powder | |

| Solubility | Soluble in organic solvents | |

| pH Indicator Range | 4.6 - 6.6 |

Principle of Staining

This compound is an azo dye, and its staining mechanism is primarily attributed to electrostatic and hydrophobic interactions between the dye molecules and cellular components. As a vital stain, it can be used to visualize structures in living microorganisms. The lipophilic nature of the dipropylamino group may facilitate its passage through cell membranes, allowing for the staining of internal structures. The charge distribution on the molecule, influenced by the pH of the surrounding medium, will also dictate its affinity for various cellular macromolecules.

Applications in Cellular Staining

This compound has been noted for its application in microbiology for the visualization of cellular structures in bacteria and fungi. It is often employed as a general stain to observe cell morphology and arrangement.

General Staining of Microorganisms

This compound can be used as a simple stain to provide contrast for the microscopic examination of bacteria and yeast. This general staining is useful for observing basic cellular morphology, such as shape (cocci, bacilli, etc.) and arrangement (chains, clusters, etc.).

Experimental Protocols

The following are generalized protocols for the use of this compound as a cellular stain. Optimization of incubation times, dye concentration, and washing steps may be necessary depending on the specific organism and experimental conditions.

Protocol 1: Simple Staining of Bacteria

This protocol outlines a basic procedure for staining bacterial cells with this compound.

Materials:

-

This compound staining solution (e.g., 0.1% w/v in ethanol)

-

Bacterial culture

-

Microscope slides

-

Inoculating loop

-

Bunsen burner

-

Distilled water

-

Microscope

Procedure:

-

Smear Preparation:

-

Place a small drop of distilled water on a clean microscope slide.

-

Aseptically transfer a small amount of bacterial colony from a solid medium or a loopful of liquid culture to the drop of water.

-

Mix the bacteria with the water and spread the suspension into a thin, even smear.

-

Allow the smear to air dry completely.

-

-

Heat Fixing:

-

Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide.

-

-

Staining:

-

Flood the smear with the this compound staining solution.

-

Allow the stain to remain on the slide for 30-60 seconds.

-

Gently rinse the slide with a slow stream of distilled water to remove excess stain.

-

-

Drying and Observation:

-

Blot the slide dry using bibulous paper or allow it to air dry.

-

Observe the stained smear under a microscope, starting with a low power objective and progressing to oil immersion for detailed viewing.

-

Visualizing the Staining Workflow

Caption: General workflow for simple staining of bacteria with this compound.

Limitations and Considerations

Despite its mention as a biological stain, there is a notable lack of detailed studies and established protocols for the use of this compound in visualizing specific cellular structures. Much of the available information is general in nature. Researchers and professionals should be aware of the following:

-

Lack of Specificity: this compound is a general stain and may not selectively bind to specific organelles or cellular components. For targeted visualization, the use of well-characterized organelle-specific fluorescent probes is recommended.

-

Potential for Confusion: The name "this compound" can be easily confused with "Oil Red O," a stain used for lipids. It is crucial to ensure the correct dye is being used for the intended application.

-

Absence of Fluorescence Data: There is no readily available data on the fluorescence properties (excitation and emission spectra) of this compound when bound to cellular structures. This limits its application in fluorescence microscopy without prior characterization.

-

No Documented Involvement in Signaling Pathways: Currently, there is no scientific literature to suggest that this compound interacts with or modulates any specific cellular signaling pathways.

Conclusion